molecular formula C10H5BrF3NO2 B15290910 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one

6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one

Cat. No.: B15290910
M. Wt: 308.05 g/mol
InChI Key: OJYSOXRCYCZIIF-UHFFFAOYSA-N
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Description

6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is a chemical compound with the molecular formula C10H5BrF3N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethoxy group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 8-(trifluoromethoxy)quinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Another method involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple 6-bromoquinoline with a trifluoromethoxy-substituted phenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination or cross-coupling reactions. The choice of method depends on the availability of starting materials and the desired scale of production. The reactions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, potassium carbonate, toluene or ethanol.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

Major Products Formed

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the quinoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H5BrF3NO2

Molecular Weight

308.05 g/mol

IUPAC Name

6-bromo-8-(trifluoromethoxy)-1H-quinolin-4-one

InChI

InChI=1S/C10H5BrF3NO2/c11-5-3-6-7(16)1-2-15-9(6)8(4-5)17-10(12,13)14/h1-4H,(H,15,16)

InChI Key

OJYSOXRCYCZIIF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2OC(F)(F)F)Br

Origin of Product

United States

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